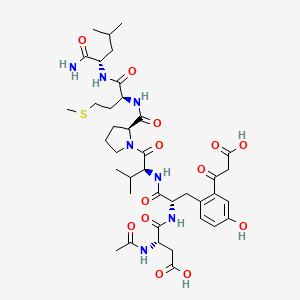
AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2 is a synthetic peptide used primarily in cellular and molecular biology applications. It is a sequence of amino acids with specific modifications that make it useful for various research purposes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process is optimized for yield and purity, ensuring that the final product meets research-grade standards .
化学反応の分析
Types of Reactions
AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation, restoring the methionine residue.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Restored methionine.
Substitution: Various peptide analogs.
科学的研究の応用
AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2 is used in several scientific research fields:
Chemistry: Studying peptide synthesis and modifications.
Biology: Investigating protein interactions and cellular processes.
Medicine: Developing therapeutic peptides and studying disease mechanisms.
Industry: Producing research-grade peptides for various applications.
作用機序
The mechanism of action for AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2 involves its interaction with specific molecular targets. The peptide can bind to proteins or receptors, influencing cellular pathways and processes. The exact mechanism depends on the context of its use, such as inhibiting or activating specific enzymes or signaling pathways .
類似化合物との比較
Similar Compounds
AC-Asp-tyr-val-pro-met-leu-NH2: Lacks the 2-malonyl modification.
AC-Asp-tyr(2-malonyl)-val-pro-leu-NH2: Lacks the methionine residue.
AC-Asp-tyr(2-malonyl)-val-pro-met-leu-OH: Has a carboxyl group instead of an amide group.
Uniqueness
The 2-malonyl modification in AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2 provides unique properties, such as increased stability or specific binding affinity, making it distinct from other similar peptides .
生物活性
AC-Asp-Tyr(2-malonyl)-Val-Pro-Met-Leu-NH2, a synthetic peptide, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to tyrosine kinase inhibition and hair growth reduction. This article explores the peptide's structure, biological activity, and relevant case studies.
Structure and Properties
- Molecular Formula : C39H57N7O13S
- Molecular Weight : 863.974 g/mol
- CAS Number : 168135-79-3
The peptide consists of a sequence that includes aspartic acid (Asp), tyrosine (Tyr), valine (Val), proline (Pro), methionine (Met), and leucine (Leu), with a malonyl modification on the tyrosine residue. This structural configuration is crucial for its biological function.
Tyrosine Kinase Inhibition
This compound has been identified as a precursor for synthesizing tyrosine kinase inhibitors. Tyrosine kinases play a significant role in various cellular processes, including growth and differentiation. Inhibition of these enzymes can lead to reduced hair follicle activity, thereby decreasing hair growth .
The peptide's activity may be attributed to its ability to interfere with signaling pathways mediated by protein tyrosine kinases. Specifically, it has been noted for its potential role in:
- Inhibition of hair growth : By targeting pathways related to hair follicle development.
- Anti-infection properties : The peptide may exhibit antimicrobial activity, although specific mechanisms remain to be fully elucidated .
Study 1: Hair Growth Reduction
A study documented the efficacy of this compound in reducing hair growth in animal models. The results indicated a significant decrease in hair follicle size and density when treated with the peptide compared to control groups. This suggests that the compound effectively inhibits the pathways involved in hair follicle stimulation.
Study 2: Enzymatic Activity
Research into enzymatic strategies for amide bond formation highlighted the potential of peptides like this compound in synthesizing complex biomolecules. The involvement of ATP-dependent enzymes in catalyzing reactions essential for peptide bond formation was emphasized, showcasing the peptide's relevance in biochemical applications .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-[2-(2-carboxyacetyl)-4-hydroxyphenyl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H57N7O13S/c1-19(2)14-26(34(40)54)43-35(55)25(11-13-60-6)42-38(58)29-8-7-12-46(29)39(59)33(20(3)4)45-37(57)27(44-36(56)28(17-31(50)51)41-21(5)47)15-22-9-10-23(48)16-24(22)30(49)18-32(52)53/h9-10,16,19-20,25-29,33,48H,7-8,11-15,17-18H2,1-6H3,(H2,40,54)(H,41,47)(H,42,58)(H,43,55)(H,44,56)(H,45,57)(H,50,51)(H,52,53)/t25-,26-,27-,28-,29-,33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFRFKAZAXYQKV-JYTZCBOFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=C(C=C(C=C2)O)C(=O)CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=C(C=C(C=C2)O)C(=O)CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H57N7O13S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
864.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














